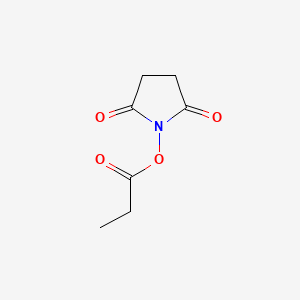
N-succinimidyl propionate
Overview
Description
N-succinimidyl propionate is a chemical compound widely used in bioconjugation and labeling techniques. It is an ester of N-hydroxysuccinimide and propionic acid, known for its reactivity towards primary amines. This compound is particularly valuable in the field of biochemistry and molecular biology for its ability to form stable amide bonds with proteins, peptides, and other biomolecules.
Mechanism of Action
Target of Action
N-Succinimidyl propionate (NSP) is primarily used in the field of bioconjugation, the process of chemically linking two molecules, one of which is typically a biomolecule such as a protein or antibody . A novel approach to tritium-labeled antisense oligonucleotides (ASO) was established by conjugating NSP to the 3′-end of ASOs targeting metastasis-associated lung adenocarcinoma transcript 1 (Malat1) containing amino- or sulfhydryl-linkers .
Mode of Action
NSP reacts with primary amines in proteins to form amide bonds . This reaction typically occurs at a buffered pH of 7.5 (6.5-8.5) . The conjugation of NSP to the 3′-end of ASOs allows for the creation of tritium-labeled ASOs .
Biochemical Pathways
The primary biochemical pathway involved in the action of NSP is the conjugation of the compound to primary amines in proteins or antibodies. These amines can be located at the N-terminus, at lysine residues, or they can be preceded by a lysine-like linker at the terminal .
Pharmacokinetics
The pharmacokinetics of NSP-conjugated compounds are largely dependent on the properties of the molecule it is conjugated to. For instance, in the case of NSP-conjugated ASOs, in vitro target interaction and in vivo pharmacokinetic behaviors were found to be similar to that of the unlabeled ASOs .
Result of Action
The result of NSP action is the formation of a stable, covalent bond with the target molecule, allowing for the tracking and monitoring of the target in various studies. For example, NSP has been used to create tritium-labeled ASOs for pharmacokinetic, mass balance, or autoradiography studies .
Action Environment
The action of NSP is influenced by several environmental factors. The pH of the environment is crucial for the successful conjugation of NSP to primary amines . Additionally, the properties of the target molecule, such as its size and charge, can also influence the efficacy and stability of the NSP conjugation .
Biochemical Analysis
Biochemical Properties
N-succinimidyl propionate plays a significant role in biochemical reactions, particularly in protein labeling . It interacts with histones and nonhistone proteins from calf thymus, and nuclear and total salivary gland proteins from larvae of the midge Chironomus thummi . The nature of these interactions involves the compound reacting with amino groups in proteins .
Cellular Effects
The effects of this compound on cells are primarily observed through its interactions with proteins. By labeling these proteins, it allows for a more detailed analysis of cellular processes
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with proteins. It reacts with amino groups in proteins, leading to changes in protein structure
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used to label proteins for subsequent detection by fluorography
Preparation Methods
Synthetic Routes and Reaction Conditions: N-succinimidyl propionate can be synthesized through the reaction of N-hydroxysuccinimide with propionic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet the standards required for biochemical applications.
Chemical Reactions Analysis
Types of Reactions: N-succinimidyl propionate primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds, a reaction that is widely utilized in bioconjugation techniques. The compound is also susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of N-hydroxysuccinimide and propionic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Primary amines are the most common nucleophiles used in reactions with this compound. The reaction is typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous buffers, especially under acidic or basic conditions.
Major Products:
Amide Formation: The primary product of the reaction with amines is the corresponding amide.
Hydrolysis Products: N-hydroxysuccinimide and propionic acid are the major products of hydrolysis.
Scientific Research Applications
N-succinimidyl propionate has a wide range of applications in scientific research:
Protein Labeling: The compound is used to label histones and nonhistone proteins, facilitating their detection and analysis in biochemical studies.
Peptide Synthesis: It is employed in the synthesis of peptides by forming stable amide bonds with amino acids.
Drug Development: this compound is used in the development of antibody-drug conjugates, which are targeted cancer therapies that deliver cytotoxic agents directly to tumor cells.
Comparison with Similar Compounds
- N-succinimidyl acetate
- N-succinimidyl butyrate
- N-succinimidyl 3-(4-hydroxyphenyl)propionate (Bolton-Hunter reagent)
N-succinimidyl propionate stands out for its versatility and reliability in various biochemical applications, making it a valuable tool in scientific research and industrial processes.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-2-7(11)12-8-5(9)3-4-6(8)10/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASBXERNXVFUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00952712 | |
| Record name | 1-(Propanoyloxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30364-55-7, 862415-66-5 | |
| Record name | N-(Propionyloxy)succinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30364-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Succinimidyl propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030364557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Propanoyloxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00952712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dioxopyrrolidin-1-yl propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 862415-66-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride](/img/structure/B3430705.png)
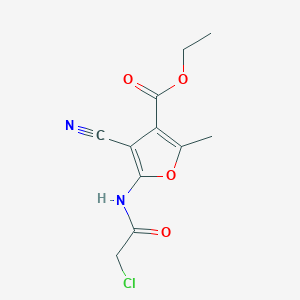
![2-chloro-N-[1-(2,4,5-trimethylphenyl)ethyl]acetamide](/img/structure/B3430715.png)
![2-[(Diethylamino)methyl]-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B3430728.png)

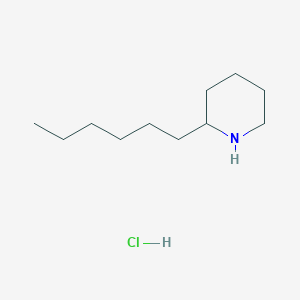
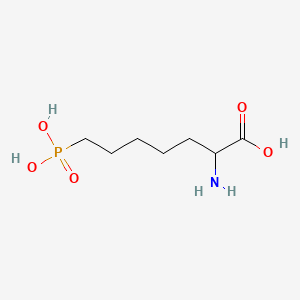
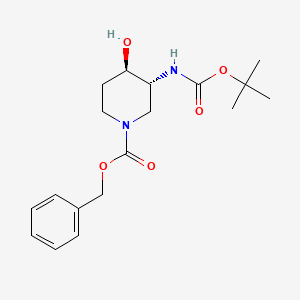

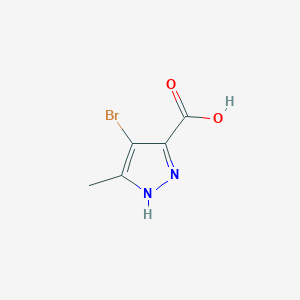

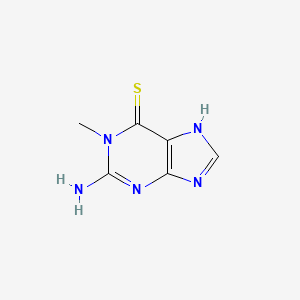

![2-[(Furan-2-ylmethyl)sulfanyl]acetonitrile](/img/structure/B3430795.png)
